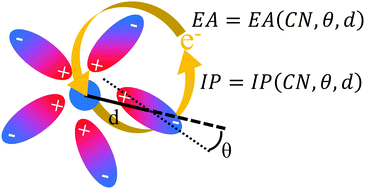On the coupling of solvent characteristics to the electronic structure of solute molecules
Physical Chemistry Chemical Physics Pub Date: 2013-12-20 DOI: 10.1039/C3CP54944E
Abstract
We present the results of a theoretical investigation focusing on the solvent structure surrounding the −1, 0 and +1 charged species of F, Cl, Br and I halogen atoms and F2, Cl2, Br2 and I2 di-halogen molecules in a methanol solvent and its influence on the electronic structure of the solute molecules. Our results show a large stabilizing effect arising from the solute–solvent interactions. Well-formed first solvation shells are observed for all species, the structure of which is strongly influenced by the charge of the solute species. Detailed analysis reveals that coordination number, CN, solvent orientation, θ, and solute–solvent distance, d, are important structural characteristics which are coupled to changes in the electronic structure of the solute. We propose that the fundamental chemistry of any solute species is generally regulated by these solvent degrees of freedom.


Recommended Literature
- [1] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [2] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [3] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [4] Enantioselective methodologies for the synthesis of spiro compounds
- [5] Contents list
- [6] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [7] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [8] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [9] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [10] Exploiting the maize genome

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 174064-00-7
-
CAS no.: 10432-84-5









